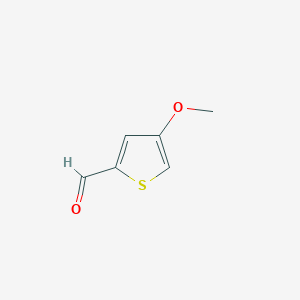

![molecular formula C15H19NO5 B3176289 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde CAS No. 98840-95-0](/img/structure/B3176289.png)

3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde

Overview

Description

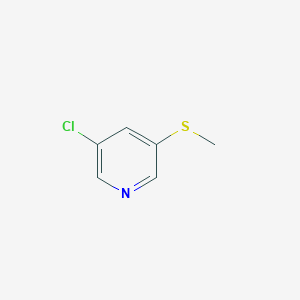

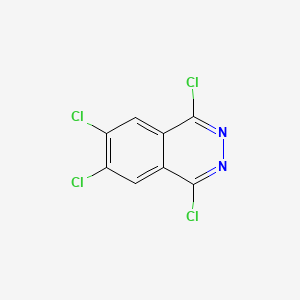

“3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde” is an organic compound with the molecular formula C15H19NO5 . It is a solid compound and is often used in early discovery research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO5/c1-2-20-14-9-12 (10-17)3-4-13 (14)21-11-15 (18)16-5-7-19-8-6-16/h3-4,9-10H,2,5-8,11H2,1H3 . This indicates that the compound has a morpholine ring and an ethoxy group attached to a benzaldehyde group.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 293.32 .Scientific Research Applications

Applications in Organic Pollutant Treatment

Organic pollutants pose significant environmental challenges, particularly in wastewater from industries. An enzymatic approach using oxidoreductive enzymes, in the presence of certain redox mediators, has been explored for the remediation and degradation of such pollutants. This method highlights the importance of specific functional groups and compounds in enhancing the degradation efficiency of recalcitrant compounds, potentially including derivatives like 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde in similar applications (Husain & Husain, 2007).

Analytical Methods in Antioxidant Activity Determination

The determination of antioxidant activity is crucial in various fields, from food engineering to medicine. Studies have developed critical analytical methods for this purpose, focusing on chemical reactions and spectrophotometry. These methods, based on the transfer of hydrogen atoms or electrons, may utilize complex molecules as standards or targets for analysis, hinting at the utility of compounds with specific functional groups for analytical benchmarks or as antioxidants themselves (Munteanu & Apetrei, 2021).

Degradation Pathways of Pharmaceuticals

In the context of pharmaceutical degradation, studies on the advanced oxidation processes (AOPs) reveal complex kinetics, mechanisms, and by-products. Understanding the degradation pathways of compounds like acetaminophen offers insights into the environmental fate of similar compounds. This knowledge could be pertinent to assessing how derivatives of 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde might behave under similar oxidative conditions (Qutob et al., 2022).

Role in Lignin Acidolysis

Research on lignin model compounds, including those with complex ether bonds and aromatic aldehydes, reveals significant insights into the acidolysis mechanism, which is pivotal for understanding lignin degradation and utilization. Such studies may offer a foundation for investigating the reactivity and potential applications of structurally related compounds in lignin valorization processes (Yokoyama, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-20-14-9-12(10-17)3-4-13(14)21-11-15(18)16-5-7-19-8-6-16/h3-4,9-10H,2,5-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMJSPSGCIEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)

![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)